7-Oxodocosanoic acid chemical properties
7-Oxodocosanoic acid chemical properties
Disclaimer: Specific experimental data for 7-Oxodocosanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the established properties and methodologies for long-chain oxo fatty acids, with data from related compounds used for illustrative purposes.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C22H42O3 | PubChem (CID 5312929 - for 21-oxo isomer) |
| Molecular Weight | 354.57 g/mol | PubChem (CID 5312929 - for 21-oxo isomer)[1] |
| IUPAC Name | 7-Oxodocosanoic acid | N/A |
| Synonyms | 7-keto-docosanoic acid | N/A |
| Melting Point | Estimated > 80 °C | Based on Docosanoic Acid (Cheméo)[2] |
| Boiling Point | Estimated > 400 °C | Based on Docosanoic Acid (Cheméo)[2] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | General property of long-chain fatty acids |
Synthesis and Experimental Protocols
The synthesis of 7-Oxodocosanoic acid can be conceptually approached through the oxidation of the corresponding 7-hydroxydocosanoic acid. Below is a generalized protocol for such a transformation.
Synthesis of 7-Oxodocosanoic Acid via Oxidation
A common method for the synthesis of a keto acid is the oxidation of the corresponding secondary alcohol.
Experimental Protocol:
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Dissolution: Dissolve 7-hydroxydocosanoic acid in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
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Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution while stirring at room temperature.
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Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., sodium thiosulfate for a chromium-based oxidant).
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Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 7-Oxodocosanoic acid using column chromatography on silica gel.
Analytical Methodologies
The characterization and quantification of long-chain fatty acids like 7-Oxodocosanoic acid are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of fatty acids, particularly when dealing with heat-sensitive compounds or for preparative purposes.[3]
Experimental Protocol for HPLC Analysis:
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Sample Preparation: Dissolve a known amount of the purified 7-Oxodocosanoic acid in the mobile phase or a compatible solvent.
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HPLC System:
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile and water, with a small amount of acetic acid to ensure sharp peaks.[3]
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Flow Rate: 1.0 mL/min.
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Detector: UV detector set at 205-210 nm.[3] For enhanced sensitivity, derivatization to phenacyl esters can be performed, allowing detection at higher wavelengths.[3]
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Injection: Inject the sample onto the column.
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Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used for identification and quantification against a standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds and can be used for fatty acids after derivatization to more volatile esters.[4]
Potential Biological Activity and Signaling Pathways
While the specific biological roles of 7-Oxodocosanoic acid are not well-documented, other oxo fatty acids are known to be involved in various cellular processes, including inflammation and metabolic regulation. It is plausible that 7-Oxodocosanoic acid could act as a signaling molecule, potentially interacting with cell surface or nuclear receptors.
Spectral Data
Specific spectral data for 7-Oxodocosanoic acid is not available. However, the expected characteristic spectral features would include:
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¹H NMR: A triplet corresponding to the methyl group, multiplets for the methylene groups, and signals in the 2.2-2.5 ppm region for the protons alpha to the carbonyl and carboxyl groups.
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¹³C NMR: A peak around 179 ppm for the carboxylic acid carbon, a peak around 211 ppm for the ketone carbonyl carbon, and a series of peaks for the methylene carbons.
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IR Spectroscopy: A broad absorption band around 3000 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and another C=O stretch for the carboxylic acid around 1700 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water and cleavage at the keto group.
Further research is necessary to elucidate the precise chemical properties, biological functions, and potential applications of 7-Oxodocosanoic acid.
